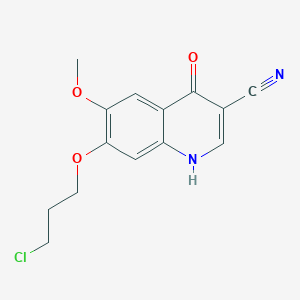
4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid
Descripción general
Descripción
“4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid” is used as a pharmaceutical intermediate and also used in the field of organic synthesis . It’s part of a class of compounds known as thiazoles, which are organic five-aromatic ring compounds .
Physical And Chemical Properties Analysis
“4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid” is insoluble in water . More detailed physical and chemical properties are not provided in the available literature.Aplicaciones Científicas De Investigación
Combinatorial Chemistry and Library Generation
4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid and its derivatives have been utilized in combinatorial chemistry for the synthesis of a variety of fused pyridine-4-carboxylic acids. These compounds are generated through Combes-type reactions, followed by standard combinatorial transformations such as amide coupling and esterification. They serve as building blocks for heterocyclizations to 1,2,4-triazoles and 1,2,4-oxadiazoles, highlighting their versatility in drug discovery and materials science (Volochnyuk et al., 2010).
Corrosion Inhibition
Some thiazole-based pyridine derivatives, closely related to 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid, have demonstrated potential as corrosion inhibitors for mild steel. These compounds exhibit their inhibitory properties by interacting with the steel surface, forming protective layers, and reducing the metal dissolution rate. Their efficiency is influenced by concentration and temperature, and they act as both anodic and cathodic inhibitors (Chaitra et al., 2016).
Antimicrobial and Antitumor Activities
Derivatives of 4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid have shown antimicrobial activities against various pathogens. The compounds exhibit different levels of activity, and some specific derivatives demonstrate a preference for certain bacterial strains or cancer cell lines, indicating their potential in therapeutic applications (Bayrak et al., 2009). Additionally, zinc(II) complexes involving pyridine thiazole derivatives have been studied for their antimicrobial and antitumor activities. The metal complexes tend to show more significant biological activity compared to the free ligands, suggesting their potential for developing new bioactive materials (Xun-Zhong et al., 2020).
Catalysis and Synthesis
Pyridine-3-carboxylic anhydride, related to the thiazole carboxylic acid class, serves as an efficient coupling reagent in the synthesis of both achiral and chiral carboxylic esters. This demonstrates the compound's role in catalytic processes, including the kinetic resolution of racemic compounds, a crucial method in asymmetric synthesis (Shiina et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
4-pyridin-4-yl-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDKRMNFUXPIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627084 | |
| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-4-yl-1,3-thiazole-2-carboxylic acid | |
CAS RN |
59020-47-2 | |
| Record name | 4-(4-Pyridinyl)-2-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59020-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)



![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)



![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)

![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1358677.png)

